Boc-Met-Leu-Phe-OH

描述

Synthesis Analysis

The synthesis of peptides similar to Boc-Met-Leu-Phe-OH involves standard peptide synthesis techniques, including stepwise coupling of amino acids using protection strategies like Boc to protect the amino group during synthesis. For example, the synthesis of a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, was achieved by coupling N‐Boc‐L‐Phe‐dehydro‐Leu‐OH to valine methyl ester, showcasing typical peptide synthesis methodologies (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

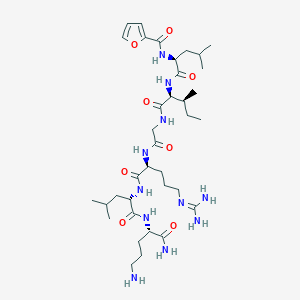

The molecular structure of peptides like Boc-Met-Leu-Phe-OH is crucial for their biochemical functionality. For instance, the crystal structure analysis of N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3 reveals specific bond lengths and angles that contribute to the peptide's conformation, providing insights into the peptide backbone torsion angles and the stabilization interactions within the crystal (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

Peptides like Boc-Met-Leu-Phe-OH undergo various chemical reactions that modify their structure and properties. These modifications can affect the peptide's biological activity and its physical and chemical stability. For example, the degradation pathways of peptide boronic acid derivatives provide insights into the stability and reactivity of these compounds under different conditions (Wu, Waugh, & Stella, 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on peptides similar to Boc-Met-Leu-Phe-OH, such as the analysis of different crystalline polymorphs of a 15-residue apolar peptide, reveal the impact of hydration and molecular packing on the peptide's physical properties and stability (Karle, Flippen-Anderson, Sukumar, & Balaram, 1992).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and environment. For instance, the synthesis and properties of chemotactic peptide analogs highlight how modifications to the peptide sequence can affect its activity and interaction with biological targets (Gavuzzo et al., 2009).

科学研究应用

Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH(Boc-FlFlF)被确认为一种强效的形肽受体1拮抗剂,表明其有潜在用作FPR相关疾病的药物 (Hayashi et al., 2014)。

Boc-Leu-(CH2-CH2)-Phe-OH和Boc-Leu-ψ-(CH2-CH2)-Phe-OH是用于在科学研究中鉴定对映异构体的“卡巴”肽键替代物 (Rodriguez et al., 1990)。

带有Boc保护基的酰化三肽影响趋化素HCO-Met-Leu-Phe-OH作为强效拮抗剂 (Opitz & Fruchtmann, 1981)。

N-Boc-Met-Cpg-Phe-OMe,一种构象受限的三肽衍生物,与趋化性拮抗剂N-Boc-Met-Leu-Phe-OMe在结构上相关,被研究其构象和生物活性 (Mura et al., 2009)。

N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe(BOC2)抑制肝素结合生长因子(包括VEGF-A和FGF2)的血管生成活性,并抑制人类肿瘤细胞系的血管生成潜力 (Nawaz et al., 2018)。

R-CO-beta3-HMet-Leu-Phe-OMe三肽作为趋化抑制剂,可作为趋化剂、超氧阴离子产生剂和溶酶体酶释放剂 (Giordano et al., 2004)。

Boc-Met-Leu-gPhe-COOMe配体对人类中性粒细胞表现出趋化活性 (Zecchini et al., 2000)。

对For-Met-Leu-Phe-OMe进行中心修饰的伪肽类类似物对人类中性粒细胞显示活性,影响趋化、溶菌酶释放和超氧阴离子产生 (Giordano et al., 2007)。

安全和危害

- Boc-MLF is generally considered safe for laboratory use.

- However, standard precautions should be followed when handling any chemical substance.

- Avoid inhalation, ingestion, or skin contact.

- Dispose of waste properly according to local regulations.

未来方向

Research on Boc-MLF continues to explore its potential applications:

- Investigate its role in inflammation modulation.

- Explore derivatives with improved pharmacokinetic properties.

- Evaluate its efficacy in disease models.

属性

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Met-Leu-Phe-OH | |

CAS RN |

67247-12-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

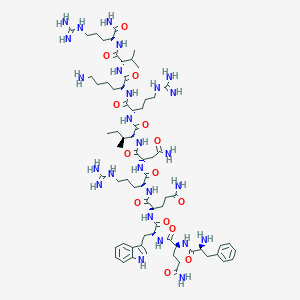

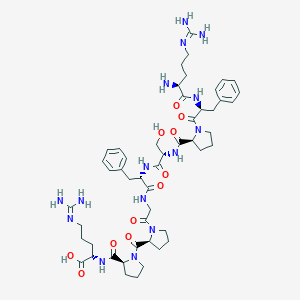

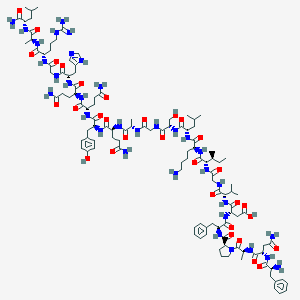

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)

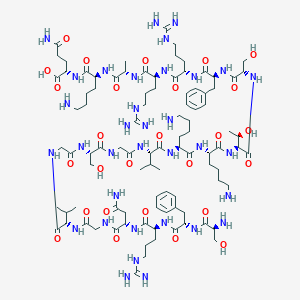

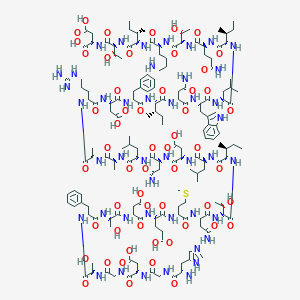

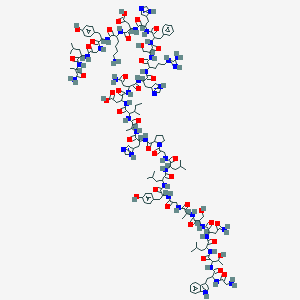

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)